Cas no 1806134-47-3 (3-Hydroxy-4-(trifluoromethoxy)pyridine-2-acetonitrile)

3-Hydroxy-4-(trifluoromethoxy)pyridine-2-acetonitrile is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its trifluoromethoxy and nitrile functional groups enhance reactivity, making it a versatile intermediate for constructing complex heterocyclic compounds. The hydroxyl group at the 3-position allows for further derivatization, while the electron-withdrawing trifluoromethoxy substituent improves metabolic stability in bioactive molecules. This compound is particularly valuable in medicinal chemistry for developing kinase inhibitors and other biologically active agents. Its high purity and well-defined structure ensure consistent performance in synthetic applications. Proper handling under controlled conditions is recommended due to its reactive nitrile group.
3-Hydroxy-4-(trifluoromethoxy)pyridine-2-acetonitrile structure
1806134-47-3 structure
商品名:3-Hydroxy-4-(trifluoromethoxy)pyridine-2-acetonitrile
CAS番号:1806134-47-3
MF:C8H5F3N2O2
メガワット:218.132712125778
CID:4912335

3-Hydroxy-4-(trifluoromethoxy)pyridine-2-acetonitrile 化学的及び物理的性質

名前と識別子

    • 3-Hydroxy-4-(trifluoromethoxy)pyridine-2-acetonitrile
    • インチ: 1S/C8H5F3N2O2/c9-8(10,11)15-6-2-4-13-5(1-3-12)7(6)14/h2,4,14H,1H2
    • InChIKey: FAYDYCJFXMRLGL-UHFFFAOYSA-N
    • ほほえんだ: FC(OC1C=CN=C(CC#N)C=1O)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 260
  • トポロジー分子極性表面積: 66.1
  • 疎水性パラメータ計算基準値(XlogP): 1.4

3-Hydroxy-4-(trifluoromethoxy)pyridine-2-acetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A026002083-250mg
3-Hydroxy-4-(trifluoromethoxy)pyridine-2-acetonitrile
1806134-47-3 97%
250mg
$727.60 2022-04-01
Alichem
A026002083-500mg
3-Hydroxy-4-(trifluoromethoxy)pyridine-2-acetonitrile
1806134-47-3 97%
500mg
$1,048.60 2022-04-01
Alichem
A026002083-1g
3-Hydroxy-4-(trifluoromethoxy)pyridine-2-acetonitrile
1806134-47-3 97%
1g
$1,646.40 2022-04-01

3-Hydroxy-4-(trifluoromethoxy)pyridine-2-acetonitrile 関連文献

3-Hydroxy-4-(trifluoromethoxy)pyridine-2-acetonitrileに関する追加情報

Introduction to 3-Hydroxy-4-(trifluoromethoxy)pyridine-2-acetonitrile (CAS No. 1806134-47-3)

3-Hydroxy-4-(trifluoromethoxy)pyridine-2-acetonitrile is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. With the CAS number 1806134-47-3, this compound is recognized for its role as a key intermediate in the synthesis of various biologically active molecules. The presence of both hydroxyl and trifluoromethoxy functional groups, along with the acetonitrile moiety, makes it a versatile building block for further chemical modifications and derivatization.

The compound's structure consists of a pyridine core, which is a common scaffold in many pharmacologically relevant molecules. The pyridine ring is substituted at the 3-position with a hydroxyl group (–OH) and at the 4-position with a trifluoromethoxy group (–OCHF₃). The 2-position features an acetonitrile group (–CN), which contributes to its reactivity and utility in synthetic pathways. This specific arrangement of functional groups imparts unique electronic and steric properties, making it valuable for designing molecules with tailored biological activities.

In recent years, 3-Hydroxy-4-(trifluoromethoxy)pyridine-2-acetonitrile has been explored in several cutting-edge research areas, particularly in the development of novel therapeutic agents. The trifluoromethoxy group, in particular, is known for its ability to enhance metabolic stability and binding affinity, which are critical factors in drug design. This feature has led to its incorporation into a variety of drug candidates targeting different disease pathways.

One of the most notable applications of 3-Hydroxy-4-(trifluoromethoxy)pyridine-2-acetonitrile is in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. By serving as a precursor for more complex molecules, this compound enables researchers to develop potent inhibitors that can modulate kinase activity. Recent studies have demonstrated its utility in generating inhibitors targeting specific kinases, which have shown promising results in preclinical trials.

Additionally, the hydroxyl group on 3-Hydroxy-4-(trifluoromethoxy)pyridine-2-acetonitrile provides a site for further functionalization, allowing for the creation of diverse analogs with enhanced pharmacological properties. Researchers have leveraged this flexibility to design molecules with improved solubility, bioavailability, and target specificity. Such modifications are essential for optimizing drug candidates for clinical use.

The acetonitrile moiety at the 2-position of the pyridine ring also contributes to the compound's reactivity. Acetonitrile derivatives are frequently used in medicinal chemistry due to their ability to participate in various synthetic transformations, such as nucleophilic addition reactions and condensation reactions. This reactivity makes 3-Hydroxy-4-(trifluoromethoxy)pyridine-2-acetonitrile a valuable starting material for constructing more complex scaffolds.

Recent advancements in computational chemistry have further enhanced the utility of 3-Hydroxy-4-(trifluoromethoxy)pyridine-2-acetonitrile. Molecular modeling studies have been employed to predict how different substituents on this compound might affect its biological activity. These predictions have guided experimental efforts, leading to more efficient synthesis routes and higher yields of target compounds. The integration of computational methods with traditional wet chemistry has accelerated the discovery process significantly.

The pharmaceutical industry has also shown interest in 3-Hydroxy-4-(trifluoromethoxy)pyridine-2-acetonitrile for developing treatments against neurological disorders. The unique electronic properties of the pyridine ring and its substituents make it an attractive scaffold for neuroactive compounds. Preliminary studies suggest that derivatives of this compound may interact with neurotransmitter receptors, offering potential therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease.

In conclusion, 3-Hydroxy-4-(trifluoromethoxy)pyridine-2-acetonitrile (CAS No. 1806134-47-3) is a multifaceted compound with significant potential in pharmaceutical research. Its structural features enable diverse applications in drug development, particularly in kinase inhibition and neurological disorder treatments. As research continues to uncover new synthetic possibilities and biological functions, this compound is poised to remain a cornerstone in medicinal chemistry innovation.

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